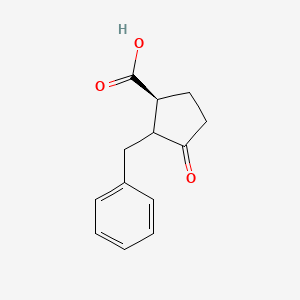

(1S)-2-benzyl-3-oxocyclopentanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S)-2-benzyl-3-oxocyclopentanecarboxylic acid is a cyclic keto acid that has been extensively studied for its potential applications in various scientific fields. This compound is also known as (S)-2-benzyl-3-oxocyclopentanecarboxylic acid and is abbreviated as BOC. BOC is a chiral molecule, which means that it exists in two mirror-image forms, namely (S)-BOC and (R)-BOC. In

Aplicaciones Científicas De Investigación

Catalytic Oxidation Processes

An efficient method for allylic and benzylic oxidation of various compounds can be achieved with dioxygen in the presence of ethyl 2-oxocyclopentanecarboxylate and catalytic amounts of cobalt(II) Schiff's base complex (Punniyamurthy & Iqbal, 1994).

Preparation of Specific Esters

The reactions of the sodium derivative of ethyl 2-oxocyclopentanecarboxylate with 1,3-dibromopropane and 1-bromo-3-chloropropane facilitate the preparation of ethyl esters of 1-(3-bromopropyl)-2-oxocyclopentanecarboxylic acid and 1-(3-chloropropyl)-2-oxocyclopentanecarboxylic acid (Zelinsky & Elagina, 1953).

Inhibitory Kinetics in Protease Research

2-Benzyl-3,4-epoxybutanoic acid (BEBA) acts as an irreversible inhibitor for the zinc-containing protease, carboxypeptidase A. The study of its stereoisomers revealed significant inhibitory action in a time-dependent manner (Lee et al., 1995).

Catalytic Applications in Epoxidation

Oxorhenium(V) complexes incorporating 1H-benzimidazole-2-carboxylic acid were synthesized and characterized for catalytic applications in epoxidation reactions. These complexes demonstrated higher catalytic activities in the epoxidation of cyclooctene (Machura et al., 2014).

Synthesis of Excitants in Neuropharmacology

1-Amino-1,3-cyclopentanedicarboxylic acid, an analogue of the endogenous amino acids glutamate and aspartate, demonstrates excitation of mammalian neurons. The synthesis of its isomers used 3-oxocyclopentanecarboxylic acid as a base (Curry et al., 1988).

Propiedades

IUPAC Name |

(1S)-2-benzyl-3-oxocyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c14-12-7-6-10(13(15)16)11(12)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)/t10-,11?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUZNWUPKDRCVGX-VUWPPUDQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C1C(=O)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)C([C@H]1C(=O)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2454686.png)

![1-[(2-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2454692.png)

![N-(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2454696.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2454698.png)

![2-[(3-benzoylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2454702.png)

![N-(3-chlorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2454708.png)